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Compound of Interest

Compound Name: Cyclopropyl(2-pyridyl)methanone

Cat. No.: B1585154 Get Quote

Introduction
Cyclopropyl(2-pyridyl)methanone, a heterocyclic ketone with the molecular formula C₉H₉NO

and a molecular weight of 147.18 g/mol , is a molecule of significant interest in medicinal

chemistry and materials science.[1][2] Its rigid cyclopropyl group and the coordinating pyridyl

moiety impart unique conformational constraints and electronic properties, making it a valuable

scaffold in drug design and a building block for novel organic materials. A thorough

understanding of its structural and electronic characteristics is paramount for its effective

application. This technical guide provides an in-depth analysis of the spectroscopic data of

Cyclopropyl(2-pyridyl)methanone, offering insights into its molecular structure and properties

through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals,

providing not only the spectral data but also the rationale behind the experimental choices and

data interpretation, fostering a deeper understanding of the molecule's behavior under

spectroscopic analysis.

Molecular Structure and Key Features
The structural formula of Cyclopropyl(2-pyridyl)methanone is presented below. The key

features influencing its spectroscopic signature are the 2-substituted pyridine ring, the carbonyl

group (ketone), and the cyclopropyl ring. The electronegativity of the nitrogen atom in the

pyridine ring and the carbonyl oxygen, along with the strained nature of the three-membered
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cyclopropyl ring, create a distinct electronic environment for each atom, which is reflected in the

spectroscopic data.

Caption: Molecular structure of Cyclopropyl(2-pyridyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Cyclopropyl(2-pyridyl)methanone, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for

obtaining reliable data.

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of Cyclopropyl(2-pyridyl)methanone is expected to show distinct

signals for the protons of the pyridine ring and the cyclopropyl group. Based on the analysis of

similar structures, the predicted chemical shifts (δ) and coupling constants (J) are summarized

below.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-6' (Pyridine) 8.6 - 8.8 dd J = 4.5, 1.5

H-4' (Pyridine) 7.8 - 8.0 td J = 7.7, 1.8

H-3' (Pyridine) 7.9 - 8.1 d J = 7.8

H-5' (Pyridine) 7.4 - 7.6 ddd J = 7.5, 4.8, 1.2

H-1 (Cyclopropyl) 2.8 - 3.2 m -

H-2, H-3 (Cyclopropyl) 1.0 - 1.5 m -
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Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic

region (7.4-8.8 ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be

the most deshielded. The coupling patterns (doublet of doublets, triplet of doublets, etc.)

arise from spin-spin coupling with neighboring protons.

Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region.

The methine proton (H-1) attached to the carbonyl group will be deshielded compared to the

methylene protons (H-2, H-3) and is expected to be a complex multiplet due to coupling with

the adjacent methylene protons. The methylene protons themselves will also exhibit complex

splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ketone) 195 - 205

C-2' (Pyridine) 152 - 156

C-6' (Pyridine) 148 - 152

C-4' (Pyridine) 135 - 139

C-3' (Pyridine) 125 - 129

C-5' (Pyridine) 121 - 125

C-1 (Cyclopropyl) 18 - 25

C-2, C-3 (Cyclopropyl) 10 - 15

Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear significantly

downfield.

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region, with

C-2' and C-6' being the most deshielded due to their proximity to the nitrogen atom.
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Cyclopropyl Carbons: The carbons of the strained cyclopropyl ring will appear in the upfield

aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Caption: A generalized workflow for ATR-IR data acquisition.

IR Spectrum: Predicted Data and Interpretation
The IR spectrum of Cyclopropyl(2-pyridyl)methanone will be dominated by absorptions

corresponding to the carbonyl group and the aromatic pyridine ring. Some sources indicate

Raman spectral peaks at 1607 cm⁻¹ and 1592 cm⁻¹, which are likely due to the ketone and

pyridine ring vibrations.

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H (Aromatic) 3000 - 3100 Medium

C-H (Cyclopropyl) 2900 - 3000 Medium

C=O (Ketone) 1680 - 1700 Strong

C=N, C=C (Pyridine) 1580 - 1610 Medium-Strong

C-C (Pyridine ring) 1400 - 1500 Medium

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of

an aryl ketone. The conjugation with the pyridine ring is expected to lower the frequency

compared to a simple alkyl ketone.

Aromatic and Cyclopropyl C-H Stretches: The C-H stretching vibrations of the pyridine ring

will appear just above 3000 cm⁻¹, while those of the cyclopropyl group will be just below

3000 cm⁻¹.
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Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give

rise to a series of bands in the 1400-1610 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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